Amino methacrylate copolymer

C21H37NO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H37NO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enhancing Drug Solubility:

One major challenge in drug development is ensuring a drug's adequate solubility in the body. Poorly soluble drugs can have erratic absorption rates, hindering their effectiveness. Amino methacrylate copolymers can improve a drug's solubility through a process called amorphization. By incorporating the drug into a co-polymer matrix, researchers can convert it from a crystalline to an amorphous state, increasing its dissolution rate in aqueous environments []. This approach is being explored to enhance the bioavailability of various drugs, as evidenced by research on celecoxib and efavirenz [].

Source

A Novel Aminomethacrylate-Based Copolymer for Solubility Enhancement—From Radical Polymer Synthesis to Manufacture and Characterization of Amorphous Solid Dispersions

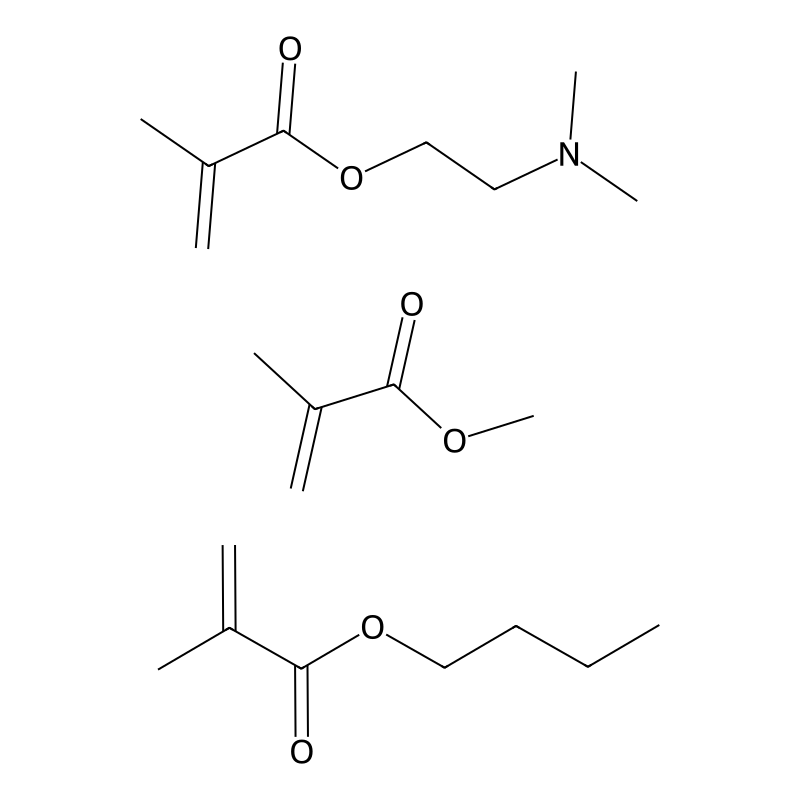

Amino methacrylate copolymer is a specialized polymer used primarily in the pharmaceutical industry. It is a fully polymerized copolymer composed of three main monomers: (2-dimethylaminoethyl) methacrylate, butyl methacrylate, and methyl methacrylate. This copolymer exhibits unique properties due to the presence of quaternary ammonium groups, which enhance its permeability and functionality in various applications. Its typical appearance is a white powder, and it is known for its ability to form films that are resistant to dissolution in water, making it particularly useful for controlled drug release formulations .

Amino methacrylate copolymer exhibits biological activity primarily as an excipient in drug formulations. Its unique structure allows it to serve as a pH-dependent release agent, facilitating targeted drug delivery to specific regions of the gastrointestinal tract. Studies have shown that formulations containing this copolymer can improve the bioavailability of certain drugs by controlling their release rates based on local pH conditions . Furthermore, its biocompatibility makes it suitable for use in various pharmaceutical applications without adverse effects.

The synthesis of amino methacrylate copolymer typically involves radical polymerization techniques. The process can be summarized as follows:

- Preparation of Monomers: The monomers (2-dimethylaminoethyl) methacrylate, butyl methacrylate, and methyl methacrylate are mixed in predetermined ratios.

- Initiation: A radical initiator is added to initiate the polymerization reaction, often under controlled temperature and pressure conditions.

- Polymerization: The reaction mixture is allowed to polymerize until the desired molecular weight and degree of polymerization are achieved.

- Purification: The resulting copolymer is purified through precipitation or filtration to remove unreacted monomers and by-products.

This method allows for precise control over the copolymer's properties, including molecular weight and composition, which are critical for its performance in pharmaceutical applications .

Amino methacrylate copolymer has several important applications:

- Pharmaceutical Coatings: It is widely used in oral dosage forms as a coating agent that provides controlled release of active pharmaceutical ingredients.

- Sustained-Release Formulations: Its film-forming capabilities allow for sustained-release profiles, making it ideal for medications requiring prolonged therapeutic effects.

- Targeted Drug Delivery: Due to its pH-sensitive nature, it can be used for targeted delivery systems that release drugs at specific sites within the gastrointestinal tract .

Research on amino methacrylate copolymer has focused on its interactions with various drugs and biological systems. Studies indicate that the copolymer can enhance drug solubility and stability while providing controlled release mechanisms. Interaction studies often utilize techniques such as Fourier-transform infrared spectroscopy and differential scanning calorimetry to analyze how the copolymer interacts with active pharmaceutical ingredients at molecular levels .

Several compounds share similarities with amino methacrylate copolymer, particularly in their use as excipients or film-forming agents in pharmaceutical applications. Below is a comparison highlighting their uniqueness:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Ammonio Methacrylate Copolymer | Ethyl acrylate, methyl methacrylate | Used for pH-independent drug release |

| Methacrylic Acid-Methyl Methacrylate Copolymer | Methacrylic acid, methyl methacrylate | Provides pH-dependent release; widely used in coatings |

| Polyvinyl Alcohol | Vinyl alcohol | Water-soluble; used in various pharmaceutical coatings |

| Hydroxypropyl Methylcellulose | Methylcellulose | Forms hydrophilic gels; used for sustained release |

Amino methacrylate copolymer stands out due to its specific incorporation of quaternary ammonium groups which enhance permeability and bioavailability compared to other similar compounds .

Amino methacrylate copolymer is a fully polymerized copolymer composed of three primary monomers: (2-dimethylaminoethyl) methacrylate, butyl methacrylate, and methyl methacrylate [1]. The molecular structure of this copolymer features a backbone chain with pendant functional groups that contribute to its unique chemical properties [3]. The molecular formula of amino methacrylate copolymer is represented as Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)], highlighting its complex polymeric nature .

The ratio of these monomers is critical to the copolymer's functionality and properties. According to pharmacopoeial standards, the ratio of (2-dimethylaminoethyl) methacrylate groups to butyl methacrylate and methyl methacrylate groups is approximately 2:1:1 [13]. This specific ratio ensures that the copolymer contains between 20.8 percent and 25.5 percent of dimethylaminoethyl groups (C4H10N), calculated on the dried basis [13]. This composition gives the copolymer a mean relative molecular mass of about 150,000 daltons [13].

Research has shown that variations in monomer ratios can significantly affect the properties of the resulting copolymer. For instance, a modified version of amino methacrylate copolymer (ModE) has been developed with a composition comprising approximately 46.74 weight percent dimethylaminopropyl methacrylamide, 26.65 weight percent butyl methacrylate, and 26.61 weight percent methyl methacrylate [14]. This modified composition aims to achieve a proportion of amino functionality close to 50 weight percent [14].

| Monomer Component | Standard Ratio (by weight) | Modified Ratio (by weight) |

|---|---|---|

| (2-dimethylaminoethyl) methacrylate | 2 | - |

| Dimethylaminopropyl methacrylamide | - | 46.74% |

| Butyl methacrylate | 1 | 26.65% |

| Methyl methacrylate | 1 | 26.61% |

The synthesis of amino methacrylate copolymer typically involves radical polymerization processes, where the conversion rates of the different monomers can vary [14]. Studies have reported high monomer conversion rates: 87.68% for dimethylaminopropyl methacrylamide, 99.99% for butyl methacrylate, and 99.86% for methyl methacrylate, resulting in a final yield exceeding 90% [14].

Tertiary Amino Group Characterization

The tertiary amino groups in amino methacrylate copolymers are fundamental to their chemical behavior and functionality [3]. These groups are typically derived from monomers such as 2-(dimethylamino)ethyl methacrylate, which contains a tertiary amine functionality within its structure [10]. The tertiary amino groups are characterized by a nitrogen atom bonded to three carbon atoms, with no hydrogen atoms directly attached to the nitrogen [4].

In the molecular structure of amino methacrylate copolymers, the tertiary amino groups are positioned as pendant groups extending from the methacrylate backbone [3]. This arrangement allows these functional groups to interact with their environment while the backbone maintains the structural integrity of the polymer [10]. The tertiary amino groups in these copolymers exhibit pH-responsive behavior, becoming protonated in acidic conditions and deprotonated in basic conditions [4].

Research on tertiary amine methacrylate polymers has demonstrated that these groups undergo significant conformational changes in response to environmental pH [10]. At low pH values, the tertiary amino groups become protonated, acquiring a positive charge that increases the hydrophilicity of the polymer [4]. This pH-responsive behavior is particularly evident in studies of poly[2-(diethylamino)ethyl methacrylate] (PDEA) and poly[2-(diisopropylamino)ethyl methacrylate] (PDPA), which show acid-induced swelling transitions at pH 7.4 and pH 6.5, respectively [10].

The characterization of tertiary amino groups in these copolymers often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can determine the structure and composition of the copolymer . Fourier Transform Infrared Spectroscopy (FTIR) is also commonly used to identify the functional groups present in the polymer . These analytical methods help confirm the presence and distribution of tertiary amino groups within the copolymer structure [10].

The tertiary amino groups in amino methacrylate copolymers contribute significantly to their chemical reactivity [3]. These groups can participate in various chemical reactions, including nucleophilic substitutions and acid-base interactions [4]. Additionally, the tertiary amino groups can form complexes with other molecules through electrostatic interactions, hydrogen bonding, or coordination with metal ions [10].

Functional Group Distribution and Architecture

The distribution of functional groups within amino methacrylate copolymers significantly influences their properties and applications [8]. The architecture of these copolymers involves a complex arrangement of different functional groups along the polymer backbone, creating a three-dimensional structure with specific chemical and physical characteristics [8].

Research has shown that the distribution of functional groups in copolymers is not always uniform and can vary depending on the synthesis conditions and the reactivity of the monomers [8]. A study on the visualization of monomer distribution in functional copolymers revealed that even with a low percentage of functional comonomer units (up to 20 mol%), the distribution of these units across different polymer chains can be highly variable [8]. This variability can lead to heterogeneity in the copolymer's properties and behavior [8].

The architecture of amino methacrylate copolymers is characterized by a methacrylate backbone with pendant functional groups, including tertiary amino groups, ester linkages, and alkyl chains [3]. The spatial arrangement of these groups determines the copolymer's three-dimensional structure and influences its interactions with other molecules [8]. The backbone of the copolymer provides structural support, while the pendant groups contribute to its chemical reactivity and physical properties [3].

The functional group distribution in amino methacrylate copolymers can be controlled through various synthesis strategies [8]. For instance, by carefully selecting the monomer feed ratio, reaction temperature, and polymerization method, researchers can influence the incorporation of functional groups into the copolymer structure [8]. A study demonstrated successful design of the chemical structure of comonomer pairs, with an initial functional comonomer amount of 13 mol% and a temperature of 100°C, to tune the functionality-chain length distributions toward high functionalization degrees for both low (100) and high (400) target degrees of polymerization [8].

| Parameter | Influence on Functional Group Distribution |

|---|---|

| Monomer feed ratio | Determines the relative proportion of different functional groups in the copolymer |

| Reaction temperature | Affects the reactivity of monomers and the incorporation of functional groups |

| Polymerization method | Influences the sequence distribution of monomers along the polymer chain |

| Solvent system | Can affect the solubility of monomers and the resulting copolymer architecture |

The architecture of amino methacrylate copolymers can also be modified through post-polymerization reactions [16]. For example, the tertiary amino groups can be quaternized to form quaternary ammonium groups, which alter the copolymer's charge and hydrophilicity [16]. Additionally, the ester linkages in the methacrylate units can undergo hydrolysis under certain conditions, leading to the formation of carboxylic acid groups that further modify the copolymer's properties [16].

Advanced analytical techniques, such as gel permeation chromatography and mass spectrometry, have been employed to characterize the functional group distribution and architecture of amino methacrylate copolymers [8]. These methods provide valuable insights into the copolymer's structure and help establish relationships between its composition and properties [8].

Quaternary Ammonium Derivatives

Quaternary ammonium derivatives of amino methacrylate copolymers represent an important class of modified polymers with enhanced properties and applications [5]. These derivatives are formed through the quaternization of the tertiary amino groups in the copolymer structure, resulting in the formation of quaternary ammonium groups [5]. The quaternization process involves the alkylation of the tertiary amino nitrogen atom with an alkyl halide, creating a permanent positive charge on the nitrogen [5].

The structure of quaternary ammonium derivatives is characterized by a nitrogen atom bonded to four carbon groups, with a positive charge balanced by a counterion, typically a halide such as chloride or bromide [5]. The general formula for these quaternary ammonium compounds is R4N+X-, where R represents hydrocarbon groups that can be the same or different, and X is an anion, most commonly a halogen [5].

Several quaternary ammonium methacrylate derivatives have been developed and studied [5]. For instance, methacryloyloxyethyl trimethyl ammonium chloride and methacryloyloxyethyl dimethyl benzyl ammonium chloride are examples of quaternary ammonium methacrylate monomers that can be incorporated into copolymer structures [3]. These "quats," as they are sometimes referred to, contribute specific properties to the resulting copolymers [12].

| Quaternary Ammonium Derivative | Structure | Properties |

|---|---|---|

| Methacryloyloxyethyl trimethyl ammonium chloride | [2-(trimethylammonium)ethyl methacrylate chloride] | Water solubility, cationic charge |

| Methacryloyloxyethyl dimethyl benzyl ammonium chloride | [2-(dimethyl benzyl ammonium)ethyl methacrylate chloride] | Hydrophobicity, antimicrobial activity |

The quaternization of amino methacrylate copolymers can be achieved through various methods [16]. One approach involves the reaction of the tertiary amino groups with alkyl halides, such as methyl iodide or benzyl chloride [16]. Another method utilizes acid-catalyzed quaternization, where the tertiary amino groups react with acids to form quaternary ammonium salts [16].

Research has shown that the degree of quaternization can significantly affect the properties of the resulting copolymer [16]. By controlling the extent of quaternization, researchers can tune the copolymer's hydrophilicity, charge density, and other characteristics [16]. For example, a study on quaternary ammonium silane-functionalized methacrylate resins demonstrated that the quaternization process enhanced the copolymer's properties through the formation of flexible Si-O-Si bonds [16].

The quaternary ammonium derivatives of amino methacrylate copolymers exhibit distinct properties compared to their tertiary amino counterparts [5]. The permanent positive charge on the quaternary ammonium groups makes these derivatives more hydrophilic and increases their interaction with negatively charged surfaces and molecules [5]. Additionally, the quaternary ammonium groups are not pH-responsive, maintaining their positive charge regardless of the environmental pH [5].

Molecular Chain Organization

The molecular chain organization of amino methacrylate copolymers plays a crucial role in determining their physical properties and behavior in various environments [4]. This organization refers to the arrangement and conformation of polymer chains at both the molecular and supramolecular levels [4].

At the molecular level, amino methacrylate copolymers exhibit a complex chain structure due to the presence of different monomer units and functional groups [4]. The backbone of these copolymers consists of carbon-carbon bonds formed during the polymerization of methacrylate monomers [4]. The pendant groups, including the amino functionalities and ester linkages, extend from this backbone and influence the chain conformation [4].

Research on tertiary amine methacrylate block copolymers has revealed that these polymers can undergo self-assembly to form various supramolecular structures [4]. A study investigating the fabrication of self-assembled polymeric nanoparticles using block copolymers containing tertiary amine methacrylate building blocks demonstrated that these copolymers can form organized structures through non-covalent interactions [4]. The self-assembly process is driven by the amphiphilic nature of the copolymers, with hydrophobic segments aggregating to minimize contact with water and hydrophilic segments extending outward to interact with the aqueous environment [4].

The molecular chain organization of amino methacrylate copolymers is influenced by various factors, including the copolymer composition, the sequence distribution of monomers, and environmental conditions [10]. For instance, the presence of tertiary amino groups can lead to pH-responsive changes in chain conformation [10]. At low pH values, the protonation of amino groups causes electrostatic repulsion between charged segments, leading to chain expansion [10]. Conversely, at high pH values, the deprotonation of amino groups reduces these repulsive forces, allowing the chains to adopt more compact conformations [10].

Temperature also affects the molecular chain organization of amino methacrylate copolymers [4]. A study on responsive tertiary amine methacrylate block copolymers uncovered temperature-induced shape-shifting behavior, where the copolymers underwent reversible morphological transformations upon changes in temperature [4]. This behavior is attributed to changes in the hydrophilic-hydrophobic balance of the copolymer chains with temperature variations [4].

The molecular chain organization of amino methacrylate copolymers can be characterized using various analytical techniques [10]. For example, dynamic light scattering can provide information about the size and distribution of copolymer aggregates in solution [4]. Small-angle X-ray scattering and transmission electron microscopy can reveal details about the internal structure and morphology of self-assembled copolymer systems [4]. Additionally, atomic force microscopy can be used to visualize the surface topography of copolymer films and investigate their nanoscale organization [10].

Physical Description

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Use Classification

RELEASE_AGENT; -> JECFA Functional Classes

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).